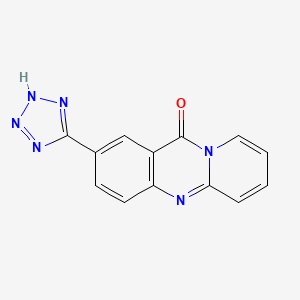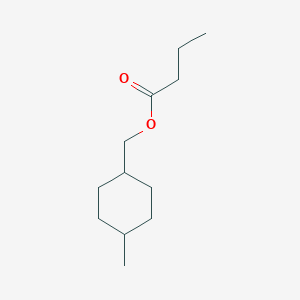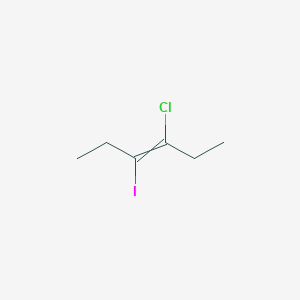
2,6-Dimethylazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylazulene is an aromatic hydrocarbon that belongs to the azulene family Azulene is known for its deep blue color, which is quite unusual for small unsaturated aromatic compounds The structure of this compound consists of a bicyclic system with a five-membered ring fused to a seven-membered ring, with two methyl groups attached at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylazulene typically involves the cyclization of appropriate precursors. One common method is the Diels-Alder reaction followed by dehydrogenation. For instance, starting from a diene and a dienophile, the intermediate product undergoes cyclization to form the azulene core, which is then methylated at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the cyclization and methylation processes.
化学反応の分析
Types of Reactions: 2,6-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst is common.
Major Products:
Oxidation: Azulenequinones.
Reduction: Dihydroazulenes.
Substitution: Various substituted azulenes depending on the electrophile used.
科学的研究の応用
2,6-Dimethylazulene has found applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
作用機序
The mechanism by which 2,6-Dimethylazulene exerts its effects is primarily through its interaction with biological molecules. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression. Additionally, its ability to undergo redox reactions makes it a candidate for modulating oxidative stress in biological systems. The specific molecular targets and pathways involved are still under investigation, but its unique structure suggests a multifaceted mode of action.
類似化合物との比較
Azulene: The parent compound, known for its blue color and aromatic properties.
Guaiazulene: A derivative with an isopropyl group, found in nature and used in cosmetics.
Chamazulene: Another natural derivative with anti-inflammatory properties.
Uniqueness of 2,6-Dimethylazulene: Compared to its analogs, this compound is unique due to the specific positioning of the methyl groups, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry.
特性
CAS番号 |
63264-58-4 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC名 |
2,6-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-3-5-11-7-10(2)8-12(11)6-4-9/h3-8H,1-2H3 |
InChIキー |
JSEKRQGOYPFGKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C2C=C(C=C2C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
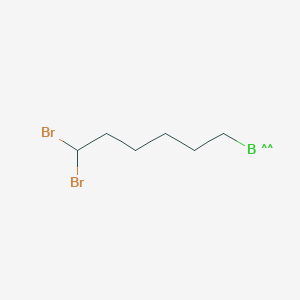
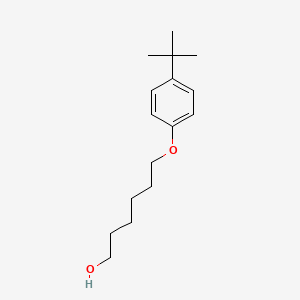
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)

![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
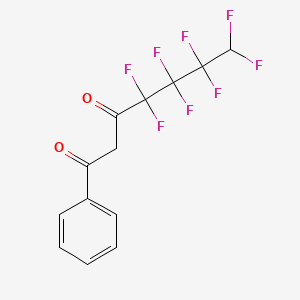
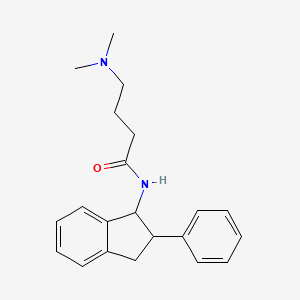
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
